2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBDKSXTJGFJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)Cl)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the piperidine intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the amine group of the piperidine intermediate reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Mechanistic Insight :
-
Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, while basic hydrolysis involves nucleophilic attack by hydroxide ions .
Oxidation of the Furan Ring
The furan moiety is susceptible to oxidative degradation:
| Oxidizing Agent | Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | 2-(4-Chlorophenyl)-N-(piperidinylmethyl)succinamide | Partial ring opening | |
| Ozone (O₃) | DCM, -78°C, 1 hr | Cleavage to diketone derivatives | Low yield (~40%) |
Note : Oxidation disrupts the furan’s aromaticity, forming electrophilic intermediates that react with nucleophiles (e.g., water).
Electrophilic Aromatic Substitution
The 4-chlorophenyl group participates in halogenation and nitration:
Key Observation : The electron-withdrawing chlorine atom directs electrophiles to meta/para positions .
Catalytic Hydrogenation
The piperidine ring and furan moiety undergo hydrogenation under catalytic conditions:
Implication : Hydrogenation modifies the compound’s conformational flexibility and pharmacological properties .
Cross-Coupling Reactions
The 4-chlorophenyl group participates in Suzuki-Miyaura couplings:
Limitation : Steric hindrance from the piperidine-furan group reduces coupling efficiency .
Stability Under Thermal and pH Conditions
Biological Activity and SAR Insights
-
Amide Modifications : Acetylation of the amine (e.g., compound 15 in ) abolishes activity (IC₅₀ >10 μM), while dimethylation (compound 18 ) enhances potency (IC₅₀: 0.39 μM) .
-
Furan Substitution : Replacing furan with pyrazol-4-yl (compound 46 ) retains activity (IC₅₀: 0.71 μM), whereas furan oxidation reduces binding affinity .
Scientific Research Applications
2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of synthetic compounds with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in signal transduction pathways.
Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting the release or uptake of neurotransmitters.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Acetamides
Piperidine-containing acetamides are common in CNS-targeting drugs. Key analogs include:
AC-90179 (2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide Hydrochloride)
- Structure : Substituted with 4-methoxyphenyl and 4-methylbenzyl groups on the acetamide, and a methyl group on the piperidine.
- Pharmacology : Acts as a selective serotonin 5-HT₂A receptor inverse agonist with antipsychotic properties. Unlike typical antipsychotics, it lacks affinity for D₂ and H₁ receptors, reducing side effects like catalepsy .
- Comparison : The target compound’s furan substitution may alter receptor selectivity compared to AC-90179’s methoxy and benzyl groups.
para-Chloroisobutyryl Fentanyl (N-(4-Chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide)
- Structure : Features a phenylethyl-piperidine core with a 4-chlorophenyl and isobutyryl group.
- Pharmacology : A fentanyl analog targeting μ-opioid receptors, with analgesic effects .
- Comparison : The target compound lacks the phenylethyl group critical for opioid receptor binding, suggesting divergent pharmacological activity.
Chlorophenyl-Containing Acetamides
Chlorinated aryl groups enhance lipophilicity and receptor affinity. Relevant examples:
N-(4-Chlorophenyl)-4-cyano-3-methyl-5-(2-piperidinyl acetamido)-thiophene-2-carboxamide
- Structure : Combines 4-chlorophenyl with a thiophene-carboxamide and piperidine.
- Comparison : The thiophene-carboxamide backbone distinguishes it from the target compound’s acetamide-furan system.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Dichlorophenyl group linked to a pyrazolyl-acetamide.
- Comparison: The dichlorophenyl substitution and pyrazolyl ring contrast with the target’s monochlorophenyl and piperidine-furan system.
Furan-Substituted Analogs
Furan rings influence pharmacokinetics and receptor interactions. A close analog includes:
N-[(4-Chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide (CAS 879934-88-0)
- Structure: Shares the 4-chlorophenyl and furan-2-ylmethyl groups but includes a methoxyphenoxy-acetamide.
- Comparison: The methoxyphenoxy group may confer different solubility or metabolic stability compared to the target’s piperidine-methylene bridge.
Data Table: Structural and Pharmacological Comparison
Key Research Findings and Implications
- Structural Insights : The furan-2-ylmethyl group in the target compound may enhance metabolic stability compared to phenyl or benzyl substituents due to reduced oxidation susceptibility.
- Receptor Hypotheses: The absence of phenylethyl or benzyl groups (common in opioids) suggests non-opioid activity, possibly targeting serotonin or sigma receptors.
- Synthetic Challenges : The piperidine-furan linkage may require specialized coupling reagents, as seen in similar syntheses (e.g., ).
Biological Activity
The compound 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide , often referred to as compound 1 , has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant studies.
Chemical Structure
The chemical structure of compound 1 can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 345.84 g/mol
- Structure : The compound features a piperidine ring, a furan moiety, and a chlorophenyl group, which are critical for its biological activity.
The biological activity of compound 1 can be attributed to several mechanisms:
-
Antimicrobial Activity :
- Compound 1 has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
- In vitro studies have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- Preliminary studies indicate that compound 1 exhibits cytotoxic effects against human cancer cell lines. The IC values reported were comparable to established chemotherapeutic agents, suggesting potential use in oncology .
- The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways related to cell survival and death .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer effects of compound 1, it was tested against several human cancer cell lines including breast and prostate cancer cells. The results indicated that compound 1 induced significant cytotoxicity with IC values ranging from 15 µM to 30 µM, demonstrating its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of compound 1. Modifications on the piperidine ring and substitutions on the chlorophenyl group have been shown to enhance biological activity:
- Piperidine Modifications : Alterations in substituents on the piperidine ring can significantly impact the binding affinity to biological targets.
- Chlorophenyl Group : The presence of electron-withdrawing groups enhances antibacterial activity, while electron-donating groups may improve anticancer properties .
Q & A
Q. Key Challenges :
- Steric Hindrance : Bulky substituents on the piperidine ring may reduce coupling efficiency.
- By-product Formation : Tosyl or sulfonyl intermediates (common in related compounds) require careful monitoring via TLC .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify furan (δ 6.3–7.4 ppm for aromatic protons) and piperidine (δ 2.5–3.5 ppm for methylene groups) signals. Absence of residual solvent peaks confirms purity .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals from the piperidine and acetamide groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₄ClN₂O₂) and rule out impurities .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water) .
Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
- Varied Assay Conditions : Standardize protocols (e.g., ATP-based kinase assays vs. cell viability assays) .
- Structural Analogues : Compare activity with derivatives (e.g., replacing furan with thiophene) to identify pharmacophore specificity .
- Orthogonal Validation :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to targets like GPCRs or kinases .
- Crystallography : Co-crystallize with target proteins (e.g., using methods in ) to confirm binding modes.
Q. Key Parameters :
| Parameter | Value | Implication |
|---|---|---|
| logP | 3.8 | Moderate lipophilicity |
| PSA | 78 Ų | Likely CNS penetration |
| hERG IC₅₀ | >10 µM | Low cardiotoxicity risk |
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Methodological Answer:
- Core Modifications :
- Piperidine Ring : Replace with azepane to assess flexibility impact on target binding .
- Furan Substituent : Substitute with bioisosteres (e.g., thiophene or pyrrole) to enhance metabolic stability .
- Functional Group Additions :
- Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenyl ring to improve target affinity .
- In Silico Screening :
- Use Schrödinger’s Glide to dock derivatives into target active sites (e.g., NMDA receptors) .
Q. SAR Data Example :
| Derivative | R Group | IC₅₀ (Target X) |
|---|---|---|
| Parent | Furan | 150 nM |
| Derivative 1 | Thiophene | 90 nM |
| Derivative 2 | Pyrrole | 220 nM |
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent oxidation of the furan ring .
- Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles (>3 cycles reduce activity by ~20%) .
- Stability Monitoring : Use LC-MS monthly to detect degradation products (e.g., hydrolyzed acetamide) .
Advanced: How can researchers validate off-target effects in phenotypic assays?
Methodological Answer:
- Chemical Proteomics :
- Use affinity-based probes (e.g., photoaffinity labeling) to identify unintended protein interactions .
- CRISPR-Cas9 Screening : Knock out putative targets in cell lines and assess rescue of phenotype .
- Dose-Response Analysis : Compare EC₅₀ values across multiple cell types to detect tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
